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Compound of Interest

Compound Name: Aeruginascin

Cat. No.: B15615734 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The structural similarity between aeruginascin, a tryptamine found in certain psychoactive

mushrooms, and bufotenidine, a toxin found in toad venom, presents a unique analytical

challenge. Both are N,N,N-trimethylated tryptamines, but they differ in their functional groups

on the indole ring, leading to distinct chemical properties and potential physiological effects.

This guide provides a detailed comparison of these two compounds and outlines a robust

methodology for their differentiation using liquid chromatography-tandem mass spectrometry

(LC-MS/MS).

Chemical and Physical Properties
Aeruginascin and bufotenidine are structural isomers with respect to their core tryptamine

skeleton but differ significantly in their molecular weight and the nature of the substituent on the

indole ring. Aeruginascin is a phosphorylated compound found in mushrooms like Inocybe

aeruginascens, while bufotenidine is a hydroxylated compound present in toad venom and

some plants.[1] This fundamental difference in their chemical structure is the key to their

differentiation via mass spectrometry.

Table 1: Chemical Properties of Aeruginascin and Bufotenidine
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Property Aeruginascin Bufotenidine

Chemical Structure

IUPAC Name

[3-[2-

(trimethylazaniumyl)ethyl]-1H-

indol-4-yl] hydrogen

phosphate[2]

3-[2-

(trimethylazaniumyl)ethyl]-1H-

indol-5-olate[3][4]

Molecular Formula C₁₃H₂₀N₂O₄P⁺[5] C₁₃H₁₈N₂O[3][6]

Monoisotopic Mass 299.1161 Da[5] 218.1419 Da[3]

Molecular Weight 299.28 g/mol [5] 218.29 g/mol [3][6]

Key Structural Feature 4-phosphoryloxy group 5-hydroxy group

Mass Spectrometric Differentiation
The most effective method for distinguishing aeruginascin from bufotenidine is high-resolution

mass spectrometry, which can differentiate the compounds based on their distinct molecular

weights and unique fragmentation patterns.

Precursor Ion Analysis (MS1)
In a primary mass scan (MS1), the two compounds are easily distinguished by their mass-to-

charge ratio (m/z). Due to the presence of the phosphate group, aeruginascin is approximately

80 Da heavier than bufotenidine.

Aeruginascin will be detected as a singly charged ion [M]⁺ at m/z 299.1161.

Bufotenidine, typically analyzed in its protonated form [M+H]⁺, will be detected at m/z

219.1492.

This significant mass difference allows for unambiguous identification even without

fragmentation analysis, provided a high-resolution mass spectrometer is used.

Tandem Mass Spectrometry (MS/MS) Fragmentation
Analysis
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Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by inducing

fragmentation of the precursor ions and analyzing the resulting product ions. The fragmentation

patterns for aeruginascin and bufotenidine are distinct due to their different functional groups.

Aeruginascin Fragmentation: The most characteristic fragmentation pathway for

aeruginascin is the neutral loss of the phosphate group. This results in a prominent product

ion corresponding to its dephosphorylated metabolite, 4-hydroxy-N,N,N-trimethyltryptamine

(4-HO-TMT).

Bufotenidine Fragmentation: Bufotenidine lacks a phosphate group and therefore fragments

differently. Its fragmentation is characterized by the cleavage of the ethylamine side chain,

producing a highly stable trimethylimmonium ion, and fragmentation of the indole core.[2]

Table 2: Key Mass Spectrometric Data for Differentiation

Analyte Precursor Ion (m/z)
Key Product Ions
(m/z)

Fragmentation
Pathway

Aeruginascin 299.1161 219.1492
Neutral loss of HPO₃

(80 Da)

201.1386
Loss of H₃PO₄ (98

Da)

Bufotenidine 219.1492 160.0756 Loss of trimethylamine

58.0653
β-cleavage yielding

[CH₂=N(CH₃)₂]⁺

Experimental Protocol: LC-MS/MS Analysis
This section provides a general protocol for the analysis of tryptamines, which can be adapted

for the specific differentiation of aeruginascin and bufotenidine.

Sample Preparation (from Fungal or Biological Matrix)
Homogenize 20 mg of the dried sample material.
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Extract with 1 mL of methanol or an aqueous solution containing 0.1% formic acid by

vortexing and sonication.

Centrifuge the sample at 10,000 x g for 10 minutes.

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Liquid Chromatography (LC) Conditions
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1

mm, 1.8 µm) is suitable.[2]

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Flow Rate: 0.3 mL/min.

Gradient: A typical gradient would start at 5% B, ramp to 95% B over 8 minutes, hold for 2

minutes, and then re-equilibrate at 5% B for 3 minutes.

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
Ionization Mode: Electrospray Ionization, Positive (ESI+).

Scan Type: Full Scan (MS1) and Product Ion Scan (MS/MS) or Multiple Reaction Monitoring

(MRM).

Capillary Voltage: 3.0 kV.

Source Temperature: 150 °C.

Desolvation Temperature: 350 °C.

Collision Gas: Argon.
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Collision Energy: Optimized for each compound, typically ranging from 15-30 eV. For

targeted analysis, monitor the transitions listed in Table 2.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for differentiating aeruginascin and

bufotenidine using LC-MS/MS data.

Workflow for Mass Spectrometric Differentiation
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Click to download full resolution via product page

Caption: Analytical workflow for identifying aeruginascin vs. bufotenidine.

Conclusion
The differentiation of aeruginascin and bufotenidine is straightforward and reliable using

modern mass spectrometry techniques. The primary distinguishing feature is their substantial

difference in molecular weight (~80 Da), which is easily resolved in a full MS1 scan. Tandem

mass spectrometry provides unequivocal confirmation by revealing characteristic fragmentation

patterns: a neutral loss of the phosphate group for aeruginascin and side-chain cleavage for

bufotenidine. The detailed protocol and workflow provided here offer a robust framework for

researchers in analytical chemistry, pharmacology, and forensic science to accurately identify

and distinguish between these two structurally related tryptamines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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